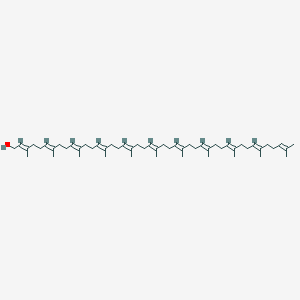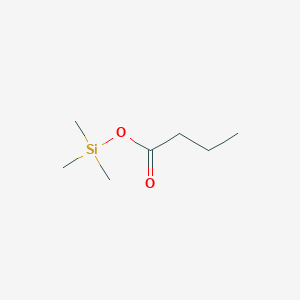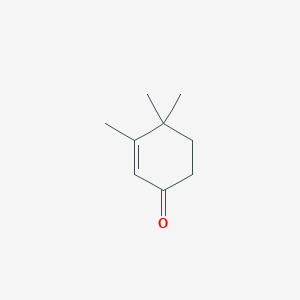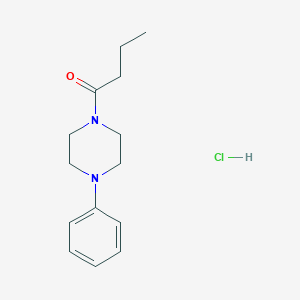
Piperazine, 1-butyryl-4-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of piperazine, 1-butyryl-4-phenyl-, hydrochloride involves its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on behavior and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride are primarily related to its interaction with the dopamine transporter. By blocking the transporter, it can increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, piperazine, 1-butyryl-4-phenyl-, hydrochloride has been shown to have some affinity for other neurotransmitter systems, such as the serotonin transporter.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using piperazine, 1-butyryl-4-phenyl-, hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitters. However, one limitation is that its effects on behavior and cognition may be complex and difficult to interpret. Additionally, its potential for abuse and addiction may limit its use in certain settings.
Orientations Futures
There are several potential future directions for research on piperazine, 1-butyryl-4-phenyl-, hydrochloride. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. By studying the effects of dopamine on behavior and cognition, researchers may be able to identify new targets for drug development. Additionally, further research may be needed to fully understand the biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride, and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is typically synthesized through the reaction of 4-phenylpiperazine with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted into its hydrochloride salt form.
Applications De Recherche Scientifique
Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been used in scientific research for a variety of applications. One such application is in the study of neurotransmitter systems in the brain. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By blocking this transporter, piperazine, 1-butyryl-4-phenyl-, hydrochloride can be used to study the effects of dopamine on behavior and cognition.
Propriétés
Numéro CAS |
18940-63-1 |
|---|---|
Nom du produit |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
1-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13;/h3-5,7-8H,2,6,9-12H2,1H3;1H |
Clé InChI |
DIQWNXZDXQZUNE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
SMILES canonique |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
Autres numéros CAS |
18940-63-1 |
Synonymes |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
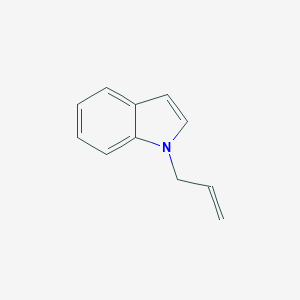
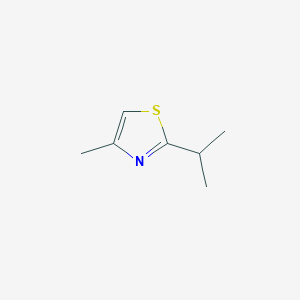
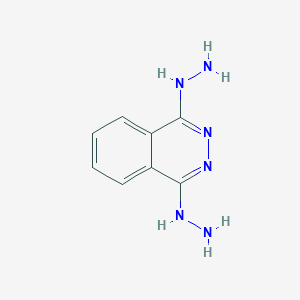
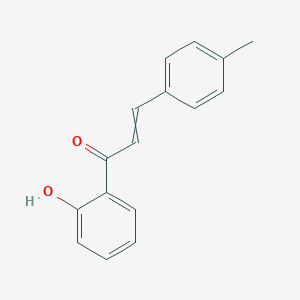
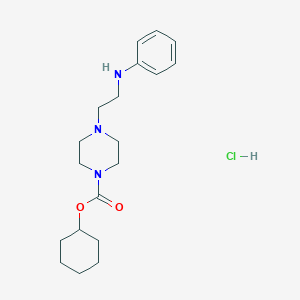


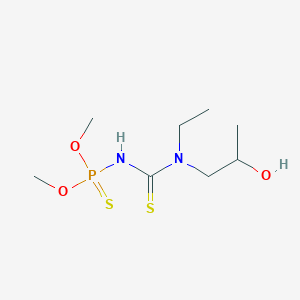
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
